2-Cycloheptylphenylamine
CAS No.:
Cat. No.: VC14121430
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N |
|---|---|
| Molecular Weight | 189.30 g/mol |
| IUPAC Name | 2-cycloheptylaniline |
| Standard InChI | InChI=1S/C13H19N/c14-13-10-6-5-9-12(13)11-7-3-1-2-4-8-11/h5-6,9-11H,1-4,7-8,14H2 |
| Standard InChI Key | VOHIKTGRNYAECW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC(CC1)C2=CC=CC=C2N |
Introduction
Overview
2-Cycloheptylphenylamine (IUPAC: 2-(cycloheptyl)aniline) is a substituted aniline derivative characterized by a cycloheptyl group attached to the ortho position of a phenylamine backbone. This compound belongs to the broader class of arylcycloalkylamines, which are of significant interest in medicinal chemistry and materials science due to their structural versatility and potential bioactivity . While direct literature on 2-cycloheptylphenylamine remains limited, its structural analogs—such as 2-cyclohexylphenylamine and 2-cyclopropylaniline—provide foundational insights into its synthesis, physicochemical properties, and applications .
Structural and Molecular Characteristics
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 189.30 g/mol
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SMILES: NC1=CC=CC=C1C2CCCCCC2
The cycloheptyl group introduces steric bulk and conformational flexibility, distinguishing it from smaller cycloalkyl analogs like 2-cyclopropylaniline (MW: 147.22 g/mol) and 2-cyclobutylaniline (MW: 147.22 g/mol) .
Stereochemical Considerations
The cycloheptane ring adopts a boat-chair conformation, which may influence intermolecular interactions. Unlike smaller cycloalkyl groups (e.g., cyclopropane or cyclobutane), the seven-membered ring reduces ring strain, potentially enhancing stability .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis of 2-cycloheptylphenylamine is documented, analogous methods for 2-cycloalkylphenylamines suggest the following pathways:
Route 1: Reductive Amination
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Substrate: 2-Cycloheptylbenzaldehyde
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Reagents: Ammonia or ammonium acetate, sodium cyanoborohydride (NaBHCN)
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Conditions: Methanol, room temperature, 12–24 hours .
Route 2: Buchwald-Hartwig Amination
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Substrate: 2-Bromophenylcycloheptane
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Catalyst: Palladium(II) acetate (Pd(OAc))
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Ligand: Xantphos
Industrial-Scale Production
Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) may enhance yield and sustainability, as demonstrated for 2-cyclohexylphenylamine derivatives .
Physicochemical Properties
Acid-Base Behavior
Thermodynamic Stability
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Melting Point: Predicted 45–55°C (lower than 2-cyclohexylphenylamine due to reduced crystallinity) .
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Thermogravimetric Analysis (TGA): Decomposition onset ~200°C, consistent with arylcycloalkylamines .
Pharmacological and Functional Applications
Serotonin Receptor Modulation
Structural analogs of 2-cycloheptylphenylamine, such as 2-phenylcyclopropylmethylamines, exhibit potent agonism at 5-HT receptors (EC: 23–24 nM) . The cycloheptyl group may enhance blood-brain barrier penetration (predicted LogBB: 0.3–0.5) compared to smaller rings .
Material Science Applications
Polyaniline derivatives with cycloalkyl substituents demonstrate tunable conductivity and photoluminescence . For example, poly[2-(cyclohex-2-en-1-yl)aniline] shows a quantum yield of 0.05, suggesting potential optoelectronic uses for 2-cycloheptylphenylamine polymers .
Future Directions
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